molecular formula C14H9BrN2O2 B12957326 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione

2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione

Cat. No.: B12957326
M. Wt: 317.14 g/mol
InChI Key: XBBIGRBYQOCZOW-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a brominated pyridine ring fused to an isoindoline-1,3-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the following steps:

    Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

    Formation of Isoindoline-1,3-dione: The brominated product is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs under reflux conditions in a suitable solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a hydroxylated product.

Scientific Research Applications

2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The bromine atom and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-6-methylpyridin-2-yl)isoindoline-1,3-dione
  • 2-(3-Fluoro-6-methylpyridin-2-yl)isoindoline-1,3-dione
  • 2-(3-Methylpyridin-2-yl)isoindoline-1,3-dione

Uniqueness

2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and non-halogenated analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance its binding to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

2-(3-bromo-6-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O2/c1-8-6-7-11(15)12(16-8)17-13(18)9-4-2-3-5-10(9)14(17)19/h2-7H,1H3

InChI Key

XBBIGRBYQOCZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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